molecular formula C11H11N3O3 B14070584 [4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid CAS No. 1209266-96-5

[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid

Cat. No.: B14070584
CAS No.: 1209266-96-5
M. Wt: 233.22 g/mol
InChI Key: XMQILBXCDMPIDK-UHFFFAOYSA-N
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Description

2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid is an organic compound that features a triazole ring, a phenoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents.

    Reduction: The phenoxy group can be reduced under hydrogenation conditions.

    Substitution: The acetic acid moiety can participate in esterification reactions with alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alcohols in the presence of sulfuric acid or other strong acids.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced phenoxy derivatives.

    Substitution: Esterified acetic acid derivatives.

Mechanism of Action

The mechanism of action of 2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring is particularly notable for its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design.

Properties

CAS No.

1209266-96-5

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

2-[4-(3-methyl-1,2,4-triazol-4-yl)phenoxy]acetic acid

InChI

InChI=1S/C11H11N3O3/c1-8-13-12-7-14(8)9-2-4-10(5-3-9)17-6-11(15)16/h2-5,7H,6H2,1H3,(H,15,16)

InChI Key

XMQILBXCDMPIDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=CN1C2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

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